Boc-His(pi-Bom)-OSu
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Overview
Description
Boc-His(pi-Bom)-OSu, also known as Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine N-hydroxysuccinimide ester, is a derivative of histidine. This compound is commonly used in peptide synthesis due to its ability to protect the histidine side chain during the synthesis process. The Boc (tert-butyloxycarbonyl) group protects the amino group, while the pi-Bom (benzyloxymethyl) group protects the imidazole ring of histidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(pi-Bom)-OSu typically involves the following steps:
Protection of the Histidine Side Chain: The imidazole ring of histidine is protected by the benzyloxymethyl group. This is achieved by reacting histidine with benzyloxymethyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group of histidine is protected by the Boc group. This is done by reacting the benzyloxymethyl-protected histidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Activation of the Carboxyl Group: The carboxyl group of the protected histidine is activated by reacting it with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection reactions: Using industrial reactors to protect the histidine side chain and amino group.
Purification: Using techniques such as crystallization and chromatography to purify the intermediate and final products.
Quality Control: Ensuring the purity and quality of the final product through analytical techniques such as HPLC and NMR.
Chemical Reactions Analysis
Types of Reactions
Boc-His(pi-Bom)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group can react with nucleophiles such as amines to form amide bonds.
Deprotection Reactions: The Boc and pi-Bom protecting groups can be removed under acidic and hydrogenolytic conditions, respectively.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine in solvents like dichloromethane.
Deprotection Reactions: Boc group removal is achieved using trifluoroacetic acid, while pi-Bom group removal is done using hydrogenation with palladium on carbon.
Major Products Formed
Amide Bonds: Formed during peptide synthesis when this compound reacts with amines.
Free Histidine: Obtained after deprotection of the Boc and pi-Bom groups.
Scientific Research Applications
Boc-His(pi-Bom)-OSu is widely used in scientific research, particularly in:
Peptide Synthesis: Protecting groups facilitate the stepwise synthesis of peptides by preventing side reactions.
Bioconjugation: The NHS ester group allows for the conjugation of histidine to various biomolecules.
Drug Development: Used in the synthesis of peptide-based drugs and prodrugs.
Biological Studies: Investigating the role of histidine residues in proteins and enzymes.
Mechanism of Action
The mechanism of action of Boc-His(pi-Bom)-OSu involves:
Protection of Functional Groups: The Boc and pi-Bom groups protect the amino and imidazole groups of histidine, respectively, during chemical reactions.
Activation of Carboxyl Group: The NHS ester activates the carboxyl group, making it more reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Boc-His(Boc)-OH: Another histidine derivative with Boc protection on both the amino and imidazole groups.
Boc-His(3-Bom)-OH: Similar to Boc-His(pi-Bom)-OSu but without the NHS ester group.
Uniqueness
NHS Ester Group: this compound has an NHS ester group, making it highly reactive towards nucleophiles and suitable for bioconjugation.
Dual Protection: The presence of both Boc and pi-Bom groups provides dual protection, making it versatile for various synthetic applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7/c1-23(2,3)33-22(31)25-18(21(30)34-27-19(28)9-10-20(27)29)11-17-12-24-14-26(17)15-32-13-16-7-5-4-6-8-16/h4-8,12,14,18H,9-11,13,15H2,1-3H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAXRIAORZYYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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